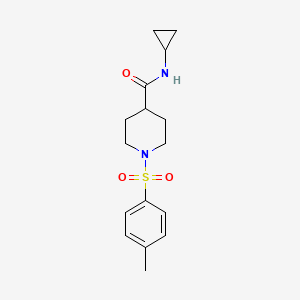

N-环丙基-1-(4-甲基苯磺酰)哌啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-cyclopropyl-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide” is a chemical compound with the molecular formula C16H22N2O3S. It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of “N-cyclopropyl-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide” is characterized by a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains a cyclopropyl group, a 4-methylbenzenesulfonyl group, and a carboxamide group .科学研究应用

烷氧基羰基哌啶作为钯催化的氨基羰基化反应中的 N 亲核试剂

研究了涉及哌啶的氨基羰基化反应,包括类似于 N-环丙基-1-(4-甲苯磺酰基)哌啶-4-甲酰胺的化合物,以从碘代烯烃和碘苯中合成甲酰胺。这项研究展示了这些反应的化学选择性和在温和条件下合成多种酰胺化合物的潜力,表明了在药物合成和有机化学中的应用 (Takács 等人,2014)。

CGRP 受体抑制剂的对映选择性合成

开发用于制备 CGRP(降钙素基因相关肽)受体抑制剂的对映选择性工艺纳入了战略合成步骤,重点介绍了特定哌啶衍生物在合成用于治疗用途的有效拮抗剂中的应用。这项研究概述了在药物合成中使用此类化合物的优势,反映了该化合物在制药工业中的效用 (Cann 等人,2012)。

离子液体中的氨基羰基化

由哌啶衍生物促进的碘代烯烃和碘苯与氨基酸酯的氨基羰基化研究探讨了使用离子液体作为溶剂。这项研究表明了绿色化学的进步,为进行复杂的有机反应提供了环境友好的替代方案 (Müller 等人,2005)。

小胶质细胞的 PET 成像

针对小胶质细胞上 CSF1R(集落刺激因子 1 受体)的 PET(正电子发射断层扫描)显像剂的研究采用了哌啶衍生物,用于神经炎症的非侵入性研究。该应用表明了该化合物在生物医学成像和神经病学研究中的潜力,有助于理解和治疗各种神经精神疾病 (Horti 等人,2019)。

未来方向

The future directions for research on “N-cyclopropyl-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide” could include further exploration of its synthesis methods, chemical reactions, mechanism of action, and potential applications in pharmaceutical testing . Further studies could also investigate its physical and chemical properties, as well as safety and hazards.

属性

IUPAC Name |

N-cyclopropyl-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3S/c1-12-2-6-15(7-3-12)22(20,21)18-10-8-13(9-11-18)16(19)17-14-4-5-14/h2-3,6-7,13-14H,4-5,8-11H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGMBBPEHSAVAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49733875 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-Benzylpyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2768192.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2768197.png)

![N-ethyl-N-({[3-(pyrrolidin-1-yl)phenyl]carbamoyl}methyl)prop-2-enamide](/img/structure/B2768206.png)

![4-amino-N-benzyl-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B2768212.png)